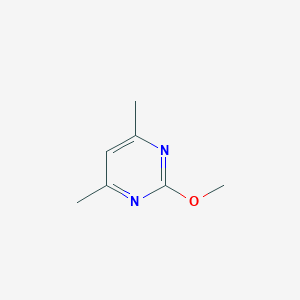

2-Methoxy-4,6-dimethylpyrimidine

Übersicht

Beschreibung

2-Methoxy-4,6-dimethylpyrimidine is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.16700 .

Synthesis Analysis

The synthesis of 2-Methoxy-4,6-dimethylpyrimidine has been reported in several studies . For instance, one study reported the synthesis of 2-Methoxy-4,6-dimethylpyrimidine by cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP) using a Lewis acidic ionic liquid catalyst .

Chemical Reactions Analysis

The chemical reactions involving 2-Methoxy-4,6-dimethylpyrimidine have been studied . For example, one study reported the reaction of 2-Methoxy-4,6-dimethylpyrimidine with chlorine in the presence of potassium hydrogen difluoride .

Wissenschaftliche Forschungsanwendungen

Synthesis of Curcumin Analogs

2-Methoxy-4,6-dimethylpyrimidine is used in the synthesis of curcumin analogs. A novel curcumin analog, namely 2-chloro-4,6-bis {(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine (compound 7), was synthesized by a three-step reaction. The condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine was the most efficient step .

Metal Complexes with Pyrimidine Derivative Ligand

2-Methoxy-4,6-dimethylpyrimidine is used in the synthesis of metal (II) complexes. These complexes have been synthesized and characterized by physico-chemical and different spectral techniques. The synthesized complexes have remarkable antimicrobial agents .

Recovery of Various Metal Ions

2-Methoxy-4,6-dimethylpyrimidine is used in the recovery of various metal ions, including gold, silver, platinum, palladium, and copper .

Biological, Pharmaceutical, and Agrochemical Fields

4,6-Dimethyl-2-(methylsulfonyl)pyrimidine, a derivative of 2-Methoxy-4,6-dimethylpyrimidine, is widely used in biological, pharmaceutical, and agrochemical fields .

Synthesis and Growth of New Organic Compounds

2-Methoxy-4,6-dimethylpyrimidine is used in the synthesis and growth of new organic compounds. For example, it is used in the formation of a closed dimer with an ({R}_ {2}^ {2}) (8) graphset motif through a pair of N4–H4A…N3 hydrogen bonds .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2-Methoxy-4,6-dimethylpyrimidine are DNA and BSA protein . The compound has been found to interact with these targets when it is part of metal (II) complexes .

Mode of Action

2-Methoxy-4,6-dimethylpyrimidine, as part of metal (II) complexes, binds with calf thymus (CT) DNA via groove binding mode . This interaction results in changes to the DNA structure, which can have significant effects on the function of the DNA .

Biochemical Pathways

It is known that the compound can cleave nucleic acids, which suggests it may affect pathways related to dna replication and repair .

Pharmacokinetics

Its molecular weight of 13816700 and LogP value of 1.10200 suggest that it may have good bioavailability.

Result of Action

The interaction of 2-Methoxy-4,6-dimethylpyrimidine with DNA and BSA protein can result in DNA cleavage . This can lead to changes in the function of the DNA, potentially affecting cellular processes such as replication and transcription .

Action Environment

The action, efficacy, and stability of 2-Methoxy-4,6-dimethylpyrimidine can be influenced by various environmental factors. For instance, the presence of other compounds, pH, and temperature can all affect the compound’s interaction with its targets .

Eigenschaften

IUPAC Name |

2-methoxy-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-6(2)9-7(8-5)10-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYFQSOCGYVXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465627 | |

| Record name | 2-Methoxy-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4,6-dimethylpyrimidine | |

CAS RN |

14001-61-7 | |

| Record name | 2-Methoxy-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-methoxy-4,6-dimethylpyrimidine synthesized from a relevant pyrimidine precursor according to the research?

A1: The research article [] describes a method for synthesizing 2-methoxy-4,6-dimethylpyrimidine from 4,6-dimethylpyrimidine-2-sulphonyl fluoride. This sulfonyl fluoride derivative is reacted with methoxide ion, leading to the displacement of the sulfur-containing group and the introduction of the methoxy group at the 2-position of the pyrimidine ring. The reaction rate is influenced by the presence and position of the methyl substituents on the pyrimidine ring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)